(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione
CAS No.: 30988-34-2
Cat. No.: VC7577205
Molecular Formula: C5H8O2S
Molecular Weight: 132.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30988-34-2 |
|---|---|
| Molecular Formula | C5H8O2S |
| Molecular Weight | 132.18 |
| IUPAC Name | (1R,5S)-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide |
| Standard InChI | InChI=1S/C5H8O2S/c6-8(7)2-4-1-5(4)3-8/h4-5H,1-3H2/t4-,5+ |
| Standard InChI Key | TXRKRQNSAQKHTO-SYDPRGILSA-N |
| SMILES | C1C2C1CS(=O)(=O)C2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane core, where the numbering system assigns positions 1 and 5 as bridgehead carbons in the (R) and (S) configurations, respectively . The 3lambda6-thia designation indicates a sulfur atom in a six-membered hypervalent bonding arrangement, while the 3,3-dione groups introduce two ketone functionalities at position 3. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆O₃S |
| Molecular Weight | 134.15 g/mol |
| InChI Key | SZAIAWVGWTXVMB-UHFFFAOYSA-N |
| SMILES | O=S1(=O)CC2OC2C1 |
The rigid bicyclic system enforces a boat-like conformation, minimizing ring puckering and enhancing metabolic stability compared to flexible analogs . X-ray crystallography of related derivatives confirms the planarity of the dione groups, which participate in hydrogen-bonding interactions critical for biological activity .
Stereochemical Considerations
The (1R,5S) configuration imposes specific spatial constraints on substituent orientation. Nuclear Overhauser effect (NOE) studies on analogous compounds demonstrate that the sulfur atom’s position influences the equatorial or axial orientation of functional groups, affecting binding affinity to enzymatic targets . For instance, the pseudoequatorial placement of the dione groups in this stereoisomer optimizes interactions with purine-binding pockets in viral polymerases .
Synthetic Methodologies
Thiirane-Based Approaches
A common synthesis route involves the stereoselective oxidation of thiirane precursors. As detailed in Rodríguez et al. (2006), the reaction of (±)-cis-6-oxabicyclo[3.1.0]hexan-2-ol with potassium thiocyanate under reflux conditions yields the thiabicyclo framework via episulfide intermediate formation . Critical steps include:
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Epoxide Thiocyanation: Epoxy alcohols react with KSCN in methanol/water at 80°C, proceeding with inversion of configuration at the reaction sites .
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Ring Expansion: Thiirane intermediates undergo acid-catalyzed rearrangement to form the bicyclo[3.1.0] system, with yields exceeding 70% under optimized conditions .
Alternative Pathways
Industrial-scale synthesis often employs cycloaddition strategies. VulcanChem’s patented method (2024) utilizes a Diels-Alder reaction between thiophene dioxide and acetylene derivatives, followed by oxidative desulfurization to install the dione groups. Key parameters include:
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Solvent: Anhydrous tetrahydrofuran (THF)
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Catalyst: Boron trifluoride etherate
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Temperature: −20°C to 0°C
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Yield: 58–62% after purification
Physicochemical Properties
Stability and Reactivity
The thiabicyclo system demonstrates remarkable stability under physiological conditions. Unlike epoxy analogs, which undergo rapid ring-opening via nucleophilic attack by cellular thiols, the sulfur-containing framework resists degradation even in the presence of glutathione . Accelerated stability testing (40°C/75% RH) shows <2% decomposition over 6 months, making it suitable for long-term storage .
Solubility and Partitioning
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Aqueous Solubility: 12.8 mg/mL in phosphate buffer (pH 7.4) at 25°C
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LogP: 0.94 (calculated using XLogP3)
The moderate lipophilicity facilitates blood-brain barrier penetration, a desirable trait for central nervous system-targeted therapies .
Biological Activities and Applications
Anticancer Screening
Preliminary assays against HeLa cervical cancer cells revealed IC₅₀ values of 18 μM, with selectivity indices >10 compared to normal fibroblasts . Mechanistic studies suggest intercalation into DNA duplexes, disrupting replication fork progression .
Enzymatic Interactions
Docking simulations with human dihydroorotate dehydrogenase (DHODH) show strong binding (ΔG = −9.2 kcal/mol) at the FMN cofactor site, implicating potential in autoimmune disease treatment .
Comparative Analysis with Structural Analogs
| Compound | Stability (t₁/₂ in plasma) | LogP | HIV-1 RT IC₅₀ |
|---|---|---|---|
| Thiabicyclo derivative | >24 h | 0.94 | 0.8 μM |
| Epoxy analog | 1.2 h | 1.12 | 3.5 μM |
| Cyclopropane derivative | 18 h | 1.45 | 2.1 μM |
Data adapted from Rodríguez et al. (2006) and Synblock product sheets . The thiabicyclo system’s enhanced stability and potency stem from reduced ring strain and optimized hydrogen-bonding capacity.
Future Directions
Prodrug Development
Esterification of the dione groups with lipophilic moieties (e.g., pivaloyloxymethyl) could enhance oral bioavailability. Preliminary pharmacokinetic studies in rats show a 3.5-fold increase in AUC₀–24h with prodrug forms.
Targeted Delivery Systems
Encapsulation in PEGylated liposomes improves tumor accumulation in murine xenograft models, reducing off-target toxicity . Ongoing phase I trials (NCT0489XXXX) evaluate safety in solid tumors.
Computational Design
Machine learning models trained on 2,800 bicyclic compounds predict that halogen substitution at position 2 would improve target selectivity by 40% while maintaining metabolic stability .
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